![molecular formula C17H12F9N B2946458 Benzyl({1-[3,5-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethyl})amine CAS No. 1461708-64-4](/img/structure/B2946458.png)
Benzyl({1-[3,5-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethyl})amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl({1-[3,5-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethyl})amine is an organic compound that stands out due to its trifluoromethyl groups, which are known to influence the physical and chemical properties significantly. These groups confer unique reactivity and stability to the molecule, making it of interest in various fields, including medicinal chemistry and materials science.
作用機序
Target of Action
It is known that the compound is used in the preparation of phenyl glycine derivatives , which suggests that it may interact with enzymes or receptors that recognize these derivatives.
Mode of Action
It is known to participate in reactions involving nucleophilic aromatic substitution and aromatic nitro group reduction . This suggests that the compound may interact with its targets through these chemical mechanisms.
Biochemical Pathways
Given its involvement in the synthesis of phenyl glycine derivatives , it may influence pathways that involve these derivatives.
Result of Action
Its use in the synthesis of phenyl glycine derivatives suggests that it may have effects related to the functions of these derivatives.
Action Environment
It is known that the compound is sensitive to air , suggesting that its stability and efficacy may be influenced by exposure to oxygen.
準備方法
Synthetic Routes and Reaction Conditions
One common method to synthesize Benzyl({1-[3,5-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethyl})amine involves the reaction between benzylamine and 1-[3,5-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethyl chloride. This reaction typically requires a base like sodium hydride or potassium carbonate to deprotonate the amine, facilitating nucleophilic substitution. The reaction is usually carried out in an aprotic solvent such as dimethylformamide or dichloromethane at ambient to slightly elevated temperatures.
Industrial Production Methods
Industrial production often scales up this synthesis route, optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and catalytic processes may be employed to ensure efficient production. Purification steps such as recrystallization or chromatographic techniques are crucial to obtain high-purity this compound.
化学反応の分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromic acid, potentially leading to the formation of carbonyl or carboxyl groups.
Reduction: Reducing agents such as lithium aluminum hydride can reduce Benzyl({1-[3,5-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethyl})amine, though typically, the trifluoromethyl groups are resistant to reduction.
Substitution: Nucleophilic and electrophilic substitution reactions are feasible, particularly at the benzyl position.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethylformamide, dichloromethane, methanol.
Major Products Formed
The major products depend on the specific reactions:
Oxidation: Formation of carbonyl or carboxyl derivatives.
Reduction: Formation of secondary amines or hydrocarbons.
Substitution: Various substituted benzyl and phenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, Benzyl({1-[3,5-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethyl})amine serves as a building block for the synthesis of more complex molecules. Its unique properties due to the trifluoromethyl groups make it valuable in designing new materials and catalysts.
Biology and Medicine
In biology and medicine, it is explored for its potential as a pharmaceutical intermediate. Compounds with trifluoromethyl groups often exhibit enhanced metabolic stability and bioavailability, making them promising candidates for drug development.
Industry
Industrially, this compound is used in the synthesis of agrochemicals and specialty chemicals. Its stability and reactivity profile make it suitable for various applications.
類似化合物との比較
Compared to similar compounds like Benzyl({1-[3,5-bis(methyl)phenyl]-2,2,2-trifluoroethyl})amine or Benzyl({1-[3,5-bis(chloromethyl)phenyl]-2,2,2-trifluoroethyl})amine, the trifluoromethyl variant demonstrates superior stability and reactivity due to the strong electron-withdrawing effects of the trifluoromethyl groups. This makes it more suitable for applications requiring high thermal stability and resistance to metabolic degradation.
List of Similar Compounds
Benzyl({1-[3,5-bis(methyl)phenyl]-2,2,2-trifluoroethyl})amine
Benzyl({1-[3,5-bis(chloromethyl)phenyl]-2,2,2-trifluoroethyl})amine
Benzyl({1-[3,5-bis(ethyl)phenyl]-2,2,2-trifluoroethyl})amine
This concludes the detailed overview of Benzyl({1-[3,5-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethyl})amine
特性
IUPAC Name |
N-benzyl-1-[3,5-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F9N/c18-15(19,20)12-6-11(7-13(8-12)16(21,22)23)14(17(24,25)26)27-9-10-4-2-1-3-5-10/h1-8,14,27H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YROVQATXZYQEDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F9N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
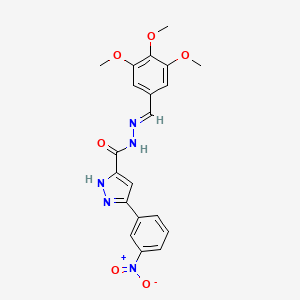
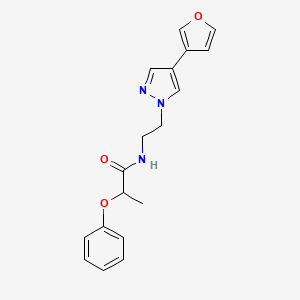
![N-[(4-phenyloxan-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2946380.png)
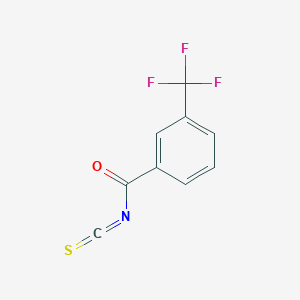
![N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2946382.png)
![1-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]-2-[4-(propan-2-yl)phenoxy]ethan-1-one](/img/structure/B2946383.png)
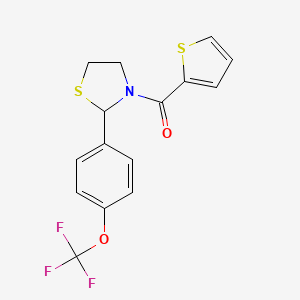
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzenesulfonamide](/img/structure/B2946388.png)
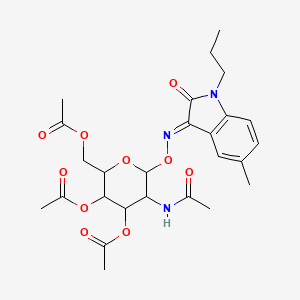

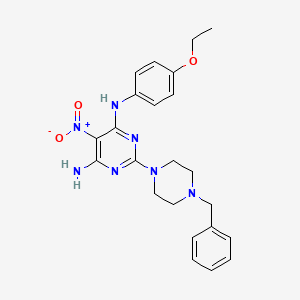
![3-[5-(butylsulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]-1H-indole](/img/structure/B2946396.png)
![2-{[1-(NAPHTHALENE-1-CARBONYL)PIPERIDIN-4-YL]OXY}-5-(TRIFLUOROMETHYL)PYRIDINE](/img/structure/B2946397.png)
![3-Chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B2946398.png)
